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Compound of Interest

Compound Name: Homoferreirin

Cat. No.: B191428 Get Quote

This guide provides an in-depth technical overview of the core spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy—as they apply to the structural characterization of the isoflavanone,

Homoferreirin. Intended for researchers, scientists, and professionals in drug development,

this document synthesizes established analytical principles with practical, field-proven insights.

While a complete set of primary experimental spectra for Homoferreirin is not consolidated in

publicly accessible literature, this guide will leverage data from the closely related analogue,

5,7-dihydroxy-3',4'-dimethoxyflavone, to explain the expected spectroscopic features of

Homoferreirin. By comparing the known data of the flavone with the structural distinctions of

the isoflavanone, we can predict and interpret the spectroscopic fingerprint of Homoferreirin
with high confidence.

Introduction to Homoferreirin
Homoferreirin (5,7-dihydroxy-3',4'-dimethoxyisoflavanone) is an isoflavonoid, a class of

secondary metabolites known for their presence in various plants, including chickpeas (Cicer

arietinum)[1]. Isoflavonoids are of significant interest in medicinal chemistry and drug discovery

due to their wide range of biological activities. The precise structural confirmation of such

molecules is paramount, and this is achieved through a combination of spectroscopic methods.

Each technique provides a unique piece of the structural puzzle: NMR reveals the carbon-

hydrogen framework, MS determines the molecular mass and elemental composition, and UV-

Vis spectroscopy offers insight into the electronic conjugated system.
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Below is the chemical structure of Homoferreirin, with atom numbering used for spectroscopic

assignments throughout this guide.

Caption: Structure of Homoferreirin with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of

organic molecules. By analyzing the chemical shifts, coupling constants, and integrations in ¹H

NMR, and the chemical shifts in ¹³C NMR, the complete carbon-hydrogen framework can be

established. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are then

used to confirm connectivity.

Field-Proven Protocol for NMR Analysis of Isoflavonoids
Sample Preparation: Dissolve 5-10 mg of the purified isoflavonoid in approximately 0.6 mL of

a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is

critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar

compounds and to reveal exchangeable protons (like -OH groups).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) to

ensure adequate signal dispersion[2]. Standard experiments include:

¹H NMR: Provides information on proton environments and their neighboring protons.

¹³C NMR: Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).

2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-coupling),

revealing which protons are adjacent to each other.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton

and carbon atoms.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for connecting different parts of the
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molecule.

Data Analysis: From a Flavone Analogue to
Homoferreirin
To predict the NMR spectrum of Homoferreirin, we will analyze the published data for 5,7-

dihydroxy-3',4'-dimethoxyflavone[3]. The key structural difference is the C2-C3 single bond in

Homoferreirin (an isoflavanone) versus the C2-C3 double bond in the flavone.

Table 1: Experimental NMR Data for 5,7-dihydroxy-3',4'-dimethoxyflavone[3]
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Position
¹H NMR (δ, ppm,
Multiplicity, J in Hz)

¹³C NMR (δ, ppm)

2 - 148.9

3 6.94 (s) 135.7

4 - 176.7

5 - 160.8

6 6.71 (d, J=2.0) 97.5

7 - 164.0

8 6.95 (d, J=2.0) 96.4

9 - 151.5

10 - 107.7

1' - 120.6

2' 7.54 (d, J=2.0) 134.9

3' - 116.8

4' - 160.4

5' 7.22 (d, J=8.0) 116.8

6' 7.56 (dd, J=8.0, 2.0) 134.9

3'-OCH₃ 3.92 (s) 56.0

4'-OCH₃ 3.93 (s) 56.1

5-OH 12.9 (s) -

7-OH (Not reported) -

Predicted NMR Data for Homoferreirin
The saturation of the C2-C3 bond in Homoferreirin introduces significant changes:

Chirality: C3 becomes a chiral center.
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Aliphatic Protons: C2 and C3 are now sp³ hybridized. The protons on these carbons (H-2

and H-3) will appear in the upfield (aliphatic) region of the ¹H NMR spectrum, typically

between δ 3.0 and 5.5 ppm.

Splitting Pattern: The H-2 and H-3 protons will form a characteristic AXM or ABX spin

system. H-3 will appear as a double of doublets (dd) due to coupling with the two non-

equivalent geminal protons at C-2. The C-2 protons will appear as two separate double of

doublets.

Carbon Shifts: The C2 and C3 signals in the ¹³C NMR spectrum will shift upfield significantly,

appearing around δ 70-80 ppm (for C2, attached to oxygen) and δ 40-50 ppm (for C3).

Table 2: Predicted NMR Data for Homoferreirin
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Position
Predicted ¹H NMR
(δ, ppm,
Multiplicity)

Predicted ¹³C NMR
(δ, ppm)

Rationale for
Prediction

2 ~4.5-5.0 (2H, m) ~75

Change from sp² to

sp³ carbon attached to

oxygen (O-1). Protons

are diastereotopic.

3 ~3.5-4.0 (1H, m) ~45

Change from sp² to

sp³ carbon. Becomes

a chiral center.

4 - ~195

Carbonyl carbon in an

isoflavanone is slightly

shielded compared to

a flavone's C4.

6 ~6.0 (1H, d) ~96

A-ring protons remain

aromatic but may shift

slightly upfield due to

loss of extended

conjugation.

8 ~6.1 (1H, d) ~95

Meta-coupled protons

in the resorcinol A-

ring.

B-Ring Protons ~6.8-7.2 ~110-150

B-ring protons remain

in the aromatic region

with a typical

substitution pattern.

Methoxy Protons ~3.8 (6H, s) ~56
Methoxy groups are

largely unaffected.

5-OH ~12.0 (s) -

The chelated hydroxyl

proton remains

strongly deshielded.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound, which

are critical pieces of information for identification. High-resolution mass spectrometry (HRMS)

can determine the mass with enough accuracy to predict a unique molecular formula. Tandem

MS (MS/MS) fragments the molecule to provide structural clues.

Field-Proven Protocol for ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing flavonoids

and isoflavonoids, as it typically produces an intact molecular ion ([M+H]⁺ in positive mode or

[M-H]⁻ in negative mode)[4].

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable

solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) for

positive mode or ammonia for negative mode to promote ionization.

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC

system (LC-MS). LC-MS is preferred for analyzing complex mixtures[5].

Data Acquisition:

Full Scan MS: Acquire a full scan spectrum to identify the protonated ([M+H]⁺) or

deprotonated ([M-H]⁻) molecular ion. For Homoferreirin (C₁₇H₁₆O₆), the expected exact

mass is 316.0947 g/mol . The [M+H]⁺ ion would be at m/z 317.0947.

Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-

induced dissociation (CID) to generate fragment ions.

Predicted Fragmentation of Homoferreirin
The fragmentation of flavonoids in MS/MS is well-characterized and primarily involves Retro-

Diels-Alder (RDA) reactions in the C-ring, as well as losses of small neutral molecules like CO,

H₂O, and methyl groups.
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Caption: Predicted ESI-MS/MS fragmentation pathway for Homoferreirin.
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The key fragmentation would involve the cleavage of the C-ring, leading to ions corresponding

to the A-ring and B-ring moieties. The most informative fragments would arise from the B-ring

(m/z 151), representing the 3,4-dimethoxyphenyl group, and its subsequent fragmentation

through loss of a methyl radical and carbon monoxide.

UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions,

which corresponds to electronic transitions within the molecule. For flavonoids, the spectrum is

characteristic of the conjugated system formed by the A and B rings with the pyrone (or

pyranone) C-ring.

Field-Proven Protocol for UV-Vis Analysis
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent,

typically methanol or ethanol.

Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using

a dual-beam UV-Vis spectrophotometer.

Use of Shift Reagents: To gain more structural information, spectra can be recorded after the

addition of specific reagents (e.g., NaOH, AlCl₃, NaOAc). The resulting bathochromic (red) or

hypsochromic (blue) shifts indicate the presence and position of free hydroxyl groups.

Predicted UV-Vis Spectrum of Homoferreirin
The UV spectra of flavonoids typically show two major absorption bands:

Band I: (300-380 nm) corresponds to the B-ring cinnamoyl system.

Band II: (240-280 nm) corresponds to the A-ring benzoyl system.

The published data for 5,7-dihydroxy-3',4'-dimethoxyflavone shows absorption maxima (λmax)

at 337, 262, and 243 nm[3].

For Homoferreirin, the conjugation between the B-ring and the C-ring carbonyl group is

broken due to the saturated C2-C3 bond. This leads to a predictable change in the UV-Vis

spectrum:
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Band I will be absent or significantly blue-shifted. The spectrum will no longer resemble a

highly conjugated chalcone or flavone system.

Band II will remain. The spectrum will be dominated by the absorption of the A-ring system,

which is essentially a substituted acetophenone.

Therefore, Homoferreirin is expected to exhibit a strong absorption maximum around 270-290

nm, with a shoulder or a second maximum near 310-330 nm, which is characteristic of

isoflavanones.

Integrated Spectroscopic Workflow
The definitive structural elucidation of a natural product like Homoferreirin relies not on a

single technique, but on the logical integration of data from all methods. The workflow below

illustrates this interdependent process.

Purified Compound

HRMS Analysis UV-Vis Spectroscopy 1D & 2D NMR Analysis

Determine Molecular Formula
(e.g., C₁₇H₁₆O₆)

Identify Core Chromophore
(Isoflavanone)

Assign Substructures
(A-ring, B-ring, C-ring)

Propose Final Structure

Confirm Connectivity
(HMBC, COSY)

Click to download full resolution via product page
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Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion
The structural characterization of Homoferreirin is a clear example of the synergy between

modern spectroscopic techniques. While primary experimental data for this specific molecule is

sparse, a robust and confident structural assignment can be achieved by applying fundamental

principles of spectroscopy and by leveraging data from closely related, well-characterized

analogues. The predicted NMR, MS, and UV-Vis data presented in this guide provide a

comprehensive spectroscopic fingerprint for Homoferreirin, offering a valuable resource for

researchers in natural product chemistry and drug development. Every protocol and

interpretation outlined herein is designed to be a self-validating system, grounded in

established scientific expertise.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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